molecular formula C16H21NO3S B2896064 8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2320897-21-8

8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2896064
CAS No.: 2320897-21-8
M. Wt: 307.41
InChI Key: BRCLYSDWLGTVQS-UHFFFAOYSA-N
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Description

8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a sulfonyl group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the catalytic processes involved.

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The sulfonyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is unique due to the presence of both sulfonyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar bicyclic compounds, making it a valuable target for synthetic and medicinal chemistry research.

Properties

IUPAC Name

8-(4-methoxy-3-methylphenyl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-11-8-13-4-5-14(9-11)17(13)21(18,19)15-6-7-16(20-3)12(2)10-15/h6-7,10,13-14H,1,4-5,8-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCLYSDWLGTVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(=C)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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